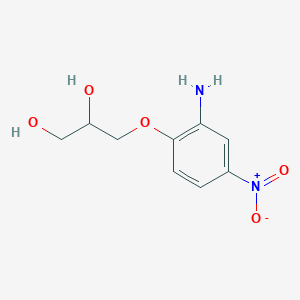
3-(2-Amino-4-nitrophenoxy)propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Amino-4-nitrophenoxy)propane-1,2-diol, also known as ANP, is a chemical compound that has been extensively studied for its potential application in scientific research. It is a derivative of 2,4-dinitrophenol and has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
3-(2-Amino-4-nitrophenoxy)propane-1,2-diol works by inhibiting the activity of the mitochondrial electron transport chain, which leads to a decrease in ATP production. This, in turn, leads to an increase in reactive oxygen species and a decrease in cellular respiration.
Effets Biochimiques Et Physiologiques
3-(2-Amino-4-nitrophenoxy)propane-1,2-diol has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the activation of the immune system, and the modulation of neurotransmitter release.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(2-Amino-4-nitrophenoxy)propane-1,2-diol in lab experiments is that it has a well-defined mechanism of action, which makes it a useful tool for studying cellular respiration and oxidative stress. However, 3-(2-Amino-4-nitrophenoxy)propane-1,2-diol is also toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 3-(2-Amino-4-nitrophenoxy)propane-1,2-diol. One area of interest is the development of 3-(2-Amino-4-nitrophenoxy)propane-1,2-diol analogs that have improved efficacy and reduced toxicity. Another area of interest is the use of 3-(2-Amino-4-nitrophenoxy)propane-1,2-diol in combination with other compounds to enhance its effects. Finally, 3-(2-Amino-4-nitrophenoxy)propane-1,2-diol could also be studied for its potential application in the treatment of diseases such as cancer and neurodegenerative disorders.
Conclusion
3-(2-Amino-4-nitrophenoxy)propane-1,2-diol is a chemical compound that has been extensively studied for its potential application in scientific research. It has a well-defined mechanism of action and a variety of biochemical and physiological effects that make it a useful tool for studying a variety of areas. While there are limitations to its use, there are also several future directions for research on 3-(2-Amino-4-nitrophenoxy)propane-1,2-diol that could lead to new discoveries and applications.
Méthodes De Synthèse
3-(2-Amino-4-nitrophenoxy)propane-1,2-diol can be synthesized through a multi-step process starting with 2,4-dinitrophenol. The first step involves the reaction of 2,4-dinitrophenol with ethylene oxide to form 3-(2,4-dinitrophenoxy)propane-1,2-diol. This compound is then reacted with ammonia to form 3-(2-Amino-4-nitrophenoxy)propane-1,2-diol.
Applications De Recherche Scientifique
3-(2-Amino-4-nitrophenoxy)propane-1,2-diol has been studied for its potential application in a variety of scientific research areas, including neuroscience, immunology, and cancer research. It has been shown to have a variety of biochemical and physiological effects that make it a useful tool for studying these areas.
Propriétés
Numéro CAS |
88964-89-0 |
|---|---|
Nom du produit |
3-(2-Amino-4-nitrophenoxy)propane-1,2-diol |
Formule moléculaire |
C9H12N2O5 |
Poids moléculaire |
228.2 g/mol |
Nom IUPAC |
3-(2-amino-4-nitrophenoxy)propane-1,2-diol |
InChI |
InChI=1S/C9H12N2O5/c10-8-3-6(11(14)15)1-2-9(8)16-5-7(13)4-12/h1-3,7,12-13H,4-5,10H2 |
Clé InChI |
WXNWGESLINOGIE-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)OCC(CO)O |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])N)OCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



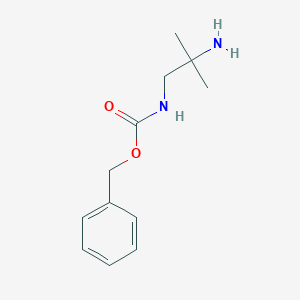

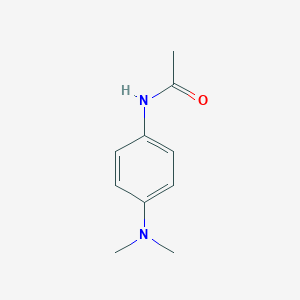

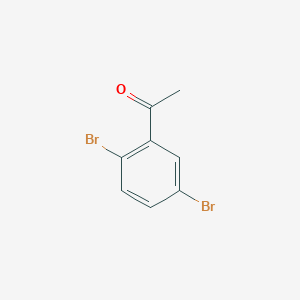

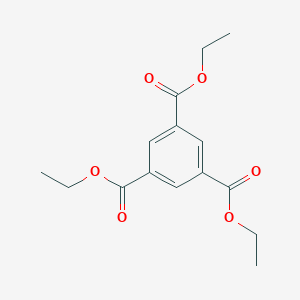
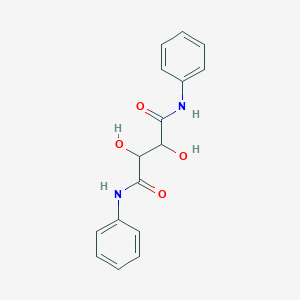
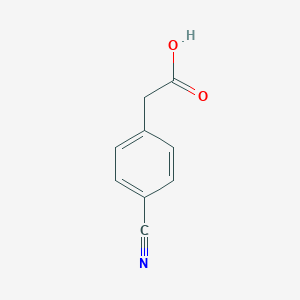

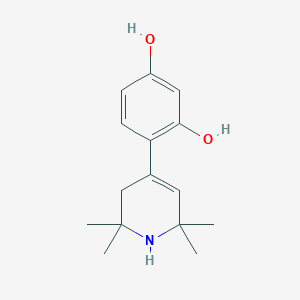
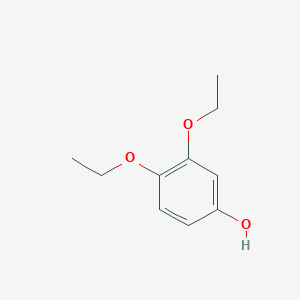
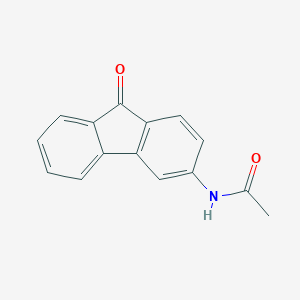
![(2R,3R,4S,5R)-5-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B181634.png)